molecular formula C9H7ClN2O B14518579 4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide CAS No. 62458-88-2

4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Cat. No.: B14518579
CAS No.: 62458-88-2
M. Wt: 194.62 g/mol
InChI Key: BEYOMMABQIHRHK-UHFFFAOYSA-N
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Description

4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves the reaction of 4-chloropyridine-3-carboxylic acid with propargylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The triple bond in the prop-2-yn-1-yl group can participate in addition reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Addition Reactions: Products include compounds with added groups at the triple bond.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
  • 4-Chloro-N-(prop-2-en-1-yl)pyridine-2-carboxamide

Uniqueness

4-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-yn-1-yl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

62458-88-2

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-N-prop-2-ynylpyridine-3-carboxamide

InChI

InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h1,3,5-6H,4H2,(H,12,13)

InChI Key

BEYOMMABQIHRHK-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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